

An In-depth Technical Guide to 2-Amino-5-bromopyrazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-5-bromopyrazine

Cat. No.: B017997

[Get Quote](#)

CAS Number: 59489-71-3

An Essential Heterocyclic Building Block in Modern Chemistry

This technical guide provides a comprehensive overview of **2-Amino-5-bromopyrazine**, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development and agrochemical synthesis. This document outlines its physicochemical properties, detailed synthesis protocols, key applications, and spectroscopic data, serving as a critical resource for its effective utilization in the laboratory.

Physicochemical Properties

2-Amino-5-bromopyrazine is a yellow to brown solid compound.^[1] Its core structure, featuring a pyrazine ring with both an amino group and a bromine atom, makes it a versatile reagent for creating more complex molecules.^{[1][2]} The bromine atom, in particular, provides a reactive site for various cross-coupling reactions.^[2]

A summary of its key physical and chemical properties is presented below.

Property	Value	Source
CAS Number	59489-71-3	[1] [3] [4]
Molecular Formula	C ₄ H ₄ BrN ₃	[1] [3] [4]
Molecular Weight	174.00 g/mol	[1] [3] [4]
Appearance	Yellow to brown solid	[1]
Melting Point	113-117 °C	[5]
Boiling Point (Predicted)	274.2 ± 35.0 °C	[6] [7]
Density (Predicted)	1.844 ± 0.06 g/cm ³	[6] [7]
Purity	≥97%	
Solubility	Soluble in Ethanol, Ethyl Acetate, Methanol	[6]
Storage	0-8 °C, protect from light, keep in a dark place, sealed in dry, room temperature conditions.	[1] [4] [5] [6]

Synthesis and Characterization

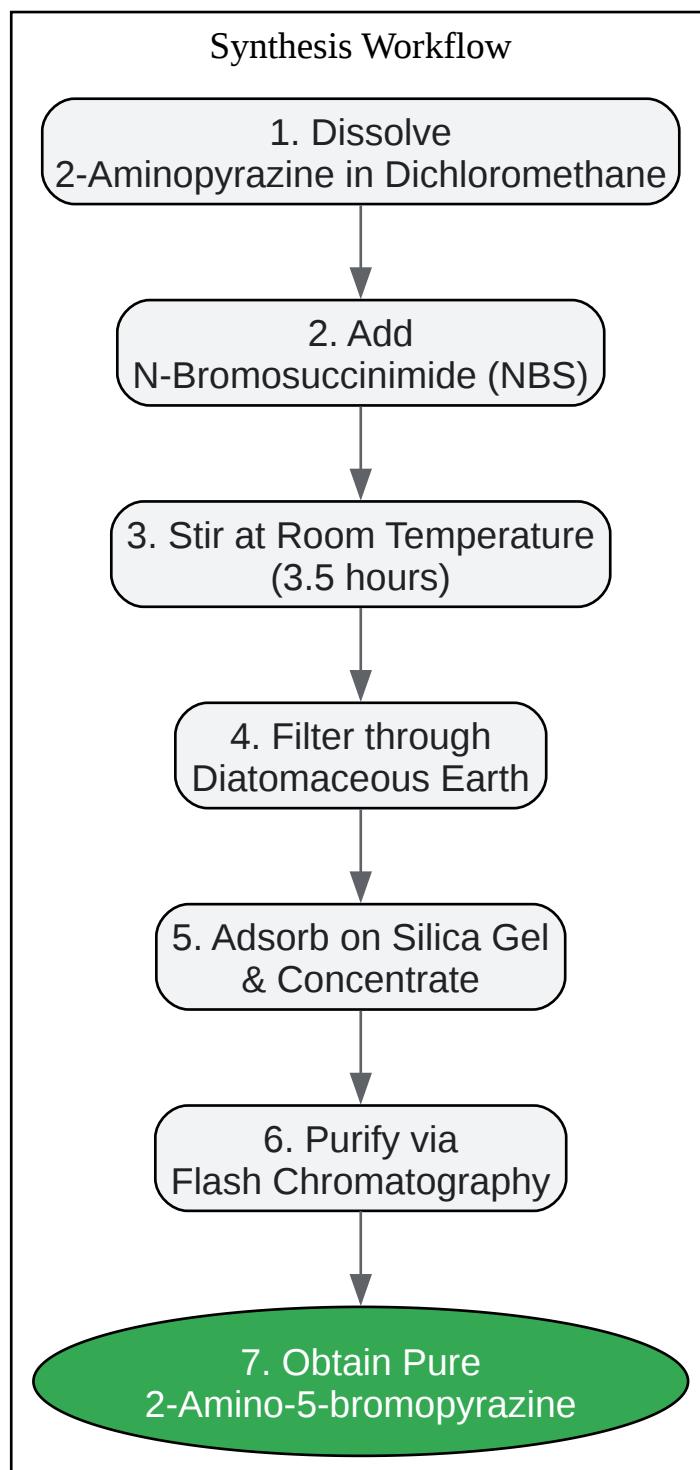
The synthesis of **2-Amino-5-bromopyrazine** is most commonly achieved through the bromination of 2-aminopyrazine. This direct electrophilic substitution provides a reliable route to the desired product.

Experimental Protocol: Synthesis via Bromination

This protocol is based on a common laboratory procedure for the synthesis of **2-Amino-5-bromopyrazine**.[\[5\]](#)

Objective: To synthesize 5-bromo-2-pyrazinamine from 2-aminopyrazine.

Materials:


- 2-Aminopyrazine (15.0 g, 157 mmol)

- N-bromosuccinimide (NBS) (28.2 g, 159 mmol)
- Dichloromethane (CH_2Cl_2) (900 mL)
- Silica gel
- Ethyl acetate/hexane mixture (30:70)
- Diatomaceous earth (Celite®)

Procedure:

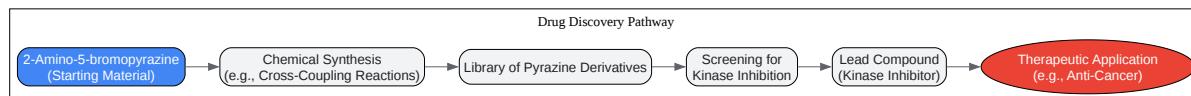
- Dissolve 2-aminopyrazine (15.0 g) in dichloromethane (900 mL) in a suitable reaction vessel.
- Add N-bromosuccinimide (28.2 g) to the solution.
- Stir the reaction mixture at room temperature for 3.5 hours.
- Upon completion, filter the reaction mixture through a pad of diatomaceous earth.
- Add silica gel (300 g) to the filtrate and concentrate the mixture under reduced pressure.
- Purify the resulting crude product by flash column chromatography using a 30% ethyl acetate in hexane solution as the eluent.
- The final product, **2-Amino-5-bromopyrazine**, is obtained as a solid (22.09 g, 81.5% yield).

[5]

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **2-Amino-5-bromopyrazine**.

Spectroscopic Characterization Data


The identity and purity of the synthesized compound can be confirmed using various spectroscopic techniques.

Spectroscopic Data	Values
Mass Spectrum (APCI+)	m/z: 174 ([M + H] ⁺)[5]
¹ H NMR (300 MHz, CDCl ₃)	δ : 8.09 (d, J = 1.4 Hz, 1H), 7.77 (d, J = 1.7 Hz, 1H), 4.30-4.78 (br s, 2H)[5]

Applications in Research and Development

2-Amino-5-bromopyrazine is a highly valued intermediate in the synthesis of a wide array of bioactive molecules.[1] Its structural versatility allows it to be a key component in the development of novel compounds in both the pharmaceutical and agrochemical industries.

Pharmaceutical Development: This compound is a crucial building block for synthesizing various pharmaceuticals, particularly kinase inhibitors for cancer therapy.[8] Kinases are key enzymes in cellular signaling pathways, and their inhibition is a major strategy in treating diseases like cancer and inflammatory disorders.[8] The pyrazine scaffold is a common motif in many FDA-approved kinase inhibitors.[8] **2-Amino-5-bromopyrazine** serves as a starting material for creating libraries of potential drug candidates that target specific kinases.[1] It is also used in the development of anti-inflammatory agents.[1]

[Click to download full resolution via product page](#)

Caption: Role of **2-Amino-5-bromopyrazine** in kinase inhibitor discovery.

Agrochemical Synthesis: In the agricultural sector, **2-Amino-5-bromopyrazine** is employed in the formulation of modern agrochemicals.[1][9] It is a precursor for the synthesis of effective herbicides and fungicides, which are essential for crop protection and enhancing yields.[1][9]

Other Applications:

- Material Science: The compound is explored for its potential in creating novel polymers and coatings with enhanced thermal and mechanical properties.[1]
- Biochemical Research: It is used in studies related to enzyme inhibition and receptor binding to better understand biological pathways.[1]

Safety and Handling

2-Amino-5-bromopyrazine is classified as a hazardous substance.[3][10] It is harmful if swallowed and causes skin and serious eye irritation.[3] It may also cause an allergic skin reaction and respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area.

Hazard Statement	Code
Harmful if swallowed	H302[3]
Causes skin irritation	H315[3]
May cause an allergic skin reaction	H317[3]
Causes serious eye damage/irritation	H318/H319[3]
May cause respiratory irritation	H335[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Amino-5-bromopyrazine | C4H4BrN3 | CID 599539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 2-Amino-5-bromopyrazine | 59489-71-3 [chemicalbook.com]
- 6. 2-Amino-5-bromopyrazine CAS#: 59489-71-3 [m.chemicalbook.com]
- 7. bocsci.com [bocsci.com]
- 8. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Amino-5-bromopyrazine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b017997#2-amino-5-bromopyrazine-cas-number-59489-71-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com